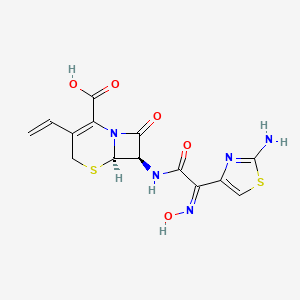
头孢地尼
描述
Cefdinir is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class . It is used to treat bacterial infections in many different parts of the body . It works by killing bacteria or preventing their growth .
Synthesis Analysis
Cefdinir is synthesized via the condensation of 2 (2 aminothiazol 4 yl) 2 (Z) (acetyinmino) acetyl chloride and 7 amino 3 vinyl 3 cephem 4 carboxylic acid . New methods for the preparation of Cefdinir and its polymorphic form Sesqui hydrate are described . The synthesis process of cefdinir comprises the steps of reacting the compound represented by the chemical formula (II) obtained from the corresponding carboxylic acid represented by the chemical formula (III) with the silylester represented by the chemical formula (IV) to obtain the intermediate .
Molecular Structure Analysis
Cefdinir has the molecular formula C14H13N5O5S2 and a molecular weight of 395.4 g/mol . Its IUPAC name is (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .
Chemical Reactions Analysis
Cefdinir exhibits broad range in vitro activity against Gram-positive and Gram-negative aerobes . It exhibits superior activity against Gram-positive aerobes, compared with drugs like cefixime, ceftibuten, cefuroxime and cefpodoxime . In addition, it is stable to hydrolysis by many of the common beta-lactamases .
Physical And Chemical Properties Analysis
Cefdinir is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .
科学研究应用
Enhanced Solubility and Bioavailability
Cefdinir Solid Dispersions (CSDs): have been developed using hydrophilic polymers to enhance the solubility, dissolution, and bioavailability of Cefdinir in rats . This approach is particularly beneficial for drugs with poor water solubility, improving their therapeutic efficacy and patient compliance.
Analytical Method Development
The Thermo Scientific Dionex UltiMate 3000 LC system has been utilized for the analysis of organic impurities in Cefdinir . This method, described in the USP 39 monograph, ensures the purity and quality of Cefdinir, which is crucial for its safe and effective use.
Antibacterial Activity
Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It is frequently used in the treatment of acute chronic bronchitis, rhinosinusitis, and pharyngitis.
Formulation Strategy
Amorphous solid dispersion is a significant formulation strategy to improve the apparent solubility, dissolution rate, and bioavailability of poorly water-soluble drug substances like Cefdinir . This strategy can be applied to other similar drugs to enhance their performance.
Susceptibility Testing
Broth microdilution and disk diffusion methods have been established for Cefdinir susceptibility testing . These methods are essential for determining the appropriate use of antibiotics and for monitoring resistance patterns.
Comparative Clinical Trials
Cefdinir has been compared with other antibiotics in clinical trials to assess its efficacy and safety profile . Such studies help in establishing Cefdinir as a reliable treatment option in the antibiotic therapy landscape.
作用机制
Target of Action
Cefdinir, a third-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) found in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
Cefdinir inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The disruption of the cell wall weakens the bacterial cell, causing it to rupture and leading to bacterial death .
Biochemical Pathways
Cefdinir exerts broad-spectrum activity against a variety of gram-positive and gram-negative bacterial infections . It is effective against several beta-lactamase enzyme-producing bacteria . Beta-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillins, cephamycins, and carbapenems (ertapenem) by breaking the antibiotics’ structure .
Pharmacokinetics
Cefdinir is rapidly absorbed from the gastrointestinal tract, with maximal plasma concentrations occurring 2 to 4 hours post-dose . Its bioavailability is estimated to be 16% to 21%, which is dose-dependent . Cefdinir is 60% to 70% bound to plasma proteins . It is almost entirely eliminated via renal clearance of unchanged drug, and the terminal disposition half-life of cefdinir is approximately 1.7 ± 0.6 hours .
Result of Action
The result of cefdinir’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, cefdinir causes the bacterial cell to rupture . This leads to the eradication of the bacterial infection, effectively treating the infection.
Action Environment
The action of cefdinir can be influenced by various environmental factors. For instance, the presence of food can reduce the Cmax (maximum serum concentration that a drug achieves) and AUC (area under the curve) of cefdinir . Furthermore, the efficacy of cefdinir can be affected by the type of bacteria and their susceptibility to this antibiotic .
安全和危害
Cefdinir should be used with caution in patients with a history of penicillin allergy . If an allergic reaction to Cefdinir occurs, therapy should be discontinued . Dosage adjustments may be necessary if CrCl is less than 30 mL/min . Bacterial or fungal overgrowth of non-susceptible organisms may occur with prolonged or repeated therapy .
未来方向
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXOFQZKPXMALH-GHXIOONMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046084 | |
| Record name | Cefdinir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefdinir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014675 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.78e-02 g/L | |
| Record name | Cefdinir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefdinir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014675 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Five-member thiazolidine rings that make up penicillins are replaced in cephalosporins by a six-member dihydrothiazine ring, conferring greater bactericidal activity. This This 6-member ring enables cefdinir and other cephalosporins to resist inactivation by certain bacterial enzymes. With a mechanism similar to other beta-lactam antibiotics, the bactericidal activity of cefdinir is caused by the inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs). Cefdinir, like other cephalosporins, penetrates the bacterial cell wall, combats inactivation by beta-lactamase enzymes, and inactivates penicillin-binding proteins. This interferes with the final step of transpeptidation in cell walls, eventually leading to cell lysis, which eventually leads to the death of bacteria that are susceptible to this drug. Cefdinir has shown affinity to penicillin protein binding proteins 2 and 3. It has also been shown to inhibit transpeptidase enzymes of various bacteria, which may play a role in its bactericidal action. One in vitro study suggests that cefdinir inhibits myeloperoxidase release extracellularly. The impact of this potential drug target in relation to its mechanism of action is unknown. | |
| Record name | Cefdinir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cefdinir | |
CAS RN |
91832-40-5 | |
| Record name | Cefdinir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91832-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefdinir [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091832405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefdinir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cefdinir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cefdinir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFDINIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI0FAO63WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefdinir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014675 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>135 | |
| Record name | Cefdinir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cefdinir exert its antibacterial effect?
A1: Cefdinir, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by preferentially binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [, , , ] This disrupts the transpeptidation process, the third and final stage of cell wall synthesis, leading to bacterial cell death. []
Q2: What is the molecular formula and weight of Cefdinir?
A2: The molecular formula of Cefdinir is C14H13N5O5S2, and its molecular weight is 407.4 g/mol. []
Q3: Are there any spectroscopic data available for Cefdinir?
A3: Yes, studies have utilized various spectroscopic techniques for Cefdinir characterization:
- Fourier-transform infrared spectroscopy (FTIR): FTIR analysis has been used to investigate potential interactions between Cefdinir and excipients in solid dispersions. [, , ] FTIR spectra can reveal characteristic functional groups and potential chemical interactions.
- Differential Scanning Calorimetry (DSC): DSC analysis has been employed to study the thermal behavior of Cefdinir, including melting point and potential changes in crystallinity in formulations. [, , ]
Q4: How does Cefdinir perform under various storage conditions?
A4: Cefdinir exhibits enhanced stability in its amorphous form when loaded onto mesoporous silica (SBA-15). [] This formulation approach helps maintain its amorphous state and prevents recrystallization, thereby enhancing its physical stability under different storage conditions, including varying temperatures and relative humidity.
Q5: What is the pharmacokinetic profile of Cefdinir?
A5: Cefdinir exhibits nonlinear pharmacokinetics, with a limited absorption process after oral administration. [, ] Its terminal half-life is approximately 1.5 hours and is primarily eliminated renally as unchanged drug. []
Q6: How does the route of administration affect Cefdinir's distribution?
A6: Studies in healthy volunteers showed extensive penetration of Cefdinir into suction-induced blister fluid following oral administration. [] This indicates its potential for treating skin and soft tissue infections.
Q7: How does the dose of Cefdinir impact its pharmacokinetic parameters?
A7: A study in healthy volunteers revealed a nonlinear relationship between the oral dose of Cefdinir and its maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC). [] This suggests a saturable absorption process.
Q8: What is the significance of the time above the minimum inhibitory concentration (T>MIC) for Cefdinir?
A8: Pharmacokinetic/pharmacodynamic (PK/PD) analysis indicated that the T>MIC for Cefdinir, when administered thrice daily, was above 40% of the dosing interval for most tested bacterial isolates. [] This parameter is crucial for determining the efficacy of β-lactam antibiotics.
Q9: What clinical trials have been conducted to assess Cefdinir's efficacy?
A9: Numerous clinical trials have demonstrated the efficacy of Cefdinir for treating various infections:
- Acute Otitis Media: Cefdinir has been studied in children with acute otitis media (AOM), with cure rates comparable to amoxicillin/clavulanate. [, , , , ]
- Chronic Bronchitis: In adults with acute exacerbations of chronic bronchitis, a five-day regimen of Cefdinir demonstrated efficacy similar to a seven-day regimen of Loracarbef. [, ]
- Skin and Soft Tissue Infections: Cefdinir showed efficacy for treating mild to moderate uncomplicated skin and skin structure infections (USSSI) in adolescents and adults, with clinical cure rates comparable to cephalexin. []
Q10: Is there evidence of cross-resistance between Cefdinir and other antibiotics?
A11: While Cefdinir shows stability against many β-lactamases, cross-resistance with other β-lactam antibiotics is possible, particularly in strains producing ESBLs. [, ]
Q11: How does Cefdinir's low solubility affect its bioavailability?
A12: As a BCS Class IV drug, Cefdinir's low solubility and permeability present challenges for its bioavailability. [, , ]
Q12: What formulation strategies have been explored to improve Cefdinir's solubility and dissolution rate?
A12: Several approaches have been investigated:
- Solid Dispersions: Cefdinir solid dispersions (CSDs) using hydrophilic polymers like hydroxypropyl methylcellulose (HPMC), carboxymethylcellulose sodium (CMC-Na), and polyvinyl pyrrolidone K30 (PVP K30) significantly enhanced solubility and dissolution, leading to improved bioavailability in rats. [, , , ]
- pH-Modified Solid Dispersions (pHM-SDs): pHM-SDs, particularly those utilizing PVP or HPMC as carriers and incorporating an alkalizer, significantly improved Cefdinir's dissolution rate. []
- Mesoporous Silica Inclusion: Incorporating Cefdinir into mesoporous silica not only enhanced its dissolution but also improved its physical stability. []
Q13: Have any targeted drug delivery systems been developed for Cefdinir?
A14: While specific targeted delivery systems for Cefdinir have not been extensively explored in the provided research, incorporating it into microspheres using polymers like ethylcellulose offers a potential strategy for controlled drug release and targeted delivery. []
Q14: What analytical methods are commonly used to quantify Cefdinir?
A15: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for quantifying Cefdinir in biological samples like serum. [, ]
Q15: How is the quality of Cefdinir ensured during development and manufacturing?
A15: Quality control measures for Cefdinir typically involve:
- Analytical Method Validation: Rigorous validation of analytical methods ensures accuracy, precision, and specificity in quantifying Cefdinir. [, ]
- Stability Testing: Assessing stability under various conditions (temperature, humidity, light) is crucial for determining shelf life and storage requirements. [, ]
- Microbial Testing: Ensuring sterility and controlling microbial contamination are paramount for the safety and efficacy of Cefdinir formulations. []
Q16: Has Cefdinir been investigated for any non-antibacterial applications?
A18: Interestingly, a pilot study explored Cefdinir's potential in pediatric neuropsychiatric disorders like OCD and tics, based on the hypothesis of infection or immune involvement in some cases. [] While preliminary, the study suggests a potential avenue for future research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



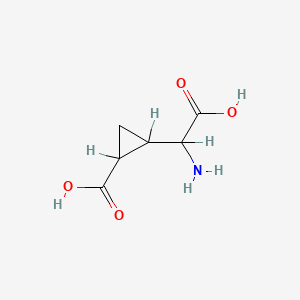
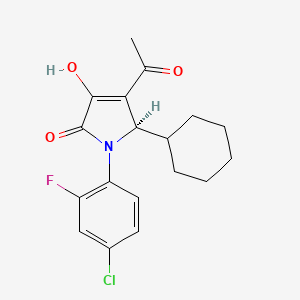
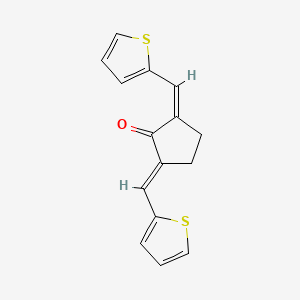
![6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)
![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)
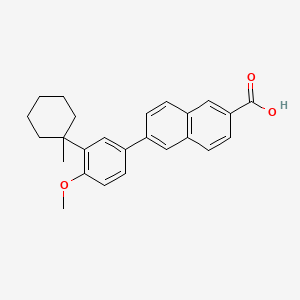
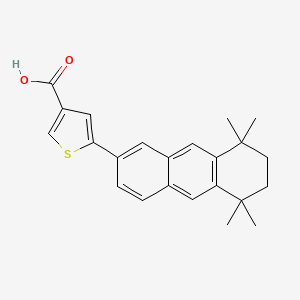
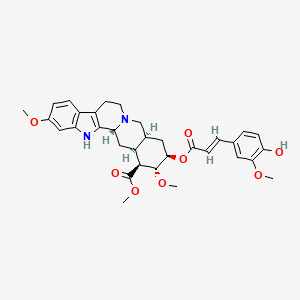
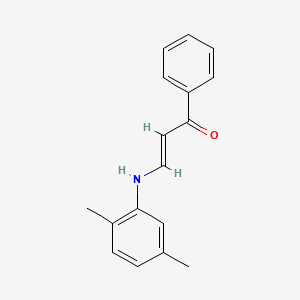
![6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid](/img/structure/B1668758.png)
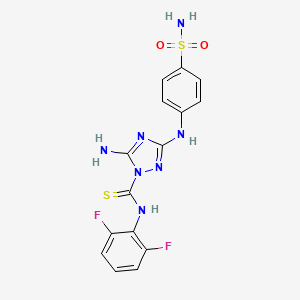
![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)